N-[2-(1H-indol-3-yl)ethyl]-1-methyl-1H-indole-2-carboxamide
Description
Properties
IUPAC Name |
N-[2-(1H-indol-3-yl)ethyl]-1-methylindole-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O/c1-23-18-9-5-2-6-14(18)12-19(23)20(24)21-11-10-15-13-22-17-8-4-3-7-16(15)17/h2-9,12-13,22H,10-11H2,1H3,(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHSFDRWJLIFKQI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2C=C1C(=O)NCCC3=CNC4=CC=CC=C43 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-[2-(1H-indol-3-yl)ethyl]-1-methyl-1H-indole-2-carboxamide typically involves the reaction between tryptamine and a suitable carboxylic acid derivative. One common method for the preparation of amides is through the use of N,N’-dicyclohexylcarbodiimide (DCC) as a dehydrating agent. The reaction conditions generally involve the use of an organic solvent such as dichloromethane (CH2Cl2) and are carried out at room temperature .
Chemical Reactions Analysis
N-[2-(1H-indol-3-yl)ethyl]-1-methyl-1H-indole-2-carboxamide can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The compound can undergo substitution reactions, particularly at the indole nitrogen, using reagents such as alkyl halides or acyl chlorides.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of carboxylic acids, while reduction may yield primary amines.
Scientific Research Applications
Pharmacological Potential
This compound has been investigated for its potential therapeutic effects, particularly in the fields of neuropharmacology and oncology. The indole structure is known for its ability to interact with serotonin receptors, making it a candidate for studies related to mood disorders and anxiety.
Case Studies and Findings:
- Serotonin Receptor Modulation: Research indicates that compounds with indole structures can act as agonists or antagonists at serotonin receptors, which may help in treating conditions such as depression and anxiety disorders .
- Anticancer Activity: Preliminary studies suggest that N-[2-(1H-indol-3-yl)ethyl]-1-methyl-1H-indole-2-carboxamide may exhibit cytotoxic effects against certain cancer cell lines, although more detailed investigations are needed to confirm these findings and elucidate mechanisms of action .
Synthetic Applications
The compound serves as a precursor in the synthesis of various derivatives that may have enhanced biological activities. The ability to modify the indole structure allows for the exploration of new pharmacophores with potentially improved efficacy.
Synthetic Pathways:
- The synthesis of this compound can be achieved through several methods, including:
Biological Research
The compound's interactions with various biological targets make it valuable for research into cellular signaling pathways. Its effects on cell proliferation and apoptosis are areas of active investigation.
Research Insights:
- Studies have shown that indole derivatives can influence pathways related to cell survival and death, potentially leading to new cancer therapies .
- Investigations into its role as an anti-inflammatory agent are also underway, given the significance of inflammation in chronic diseases.
Data Tables
Mechanism of Action
The mechanism of action of N-[2-(1H-indol-3-yl)ethyl]-1-methyl-1H-indole-2-carboxamide involves its interaction with specific molecular targets and pathways. For example, it may act as an agonist or antagonist at certain receptor sites, modulating the activity of neurotransmitters such as serotonin. The exact pathways involved can vary depending on the specific biological context and the presence of other interacting molecules .
Comparison with Similar Compounds
Structural and Functional Group Variations
The compound’s uniqueness lies in its dual indole system and carboxamide bridge. Below is a comparative analysis with key analogs:
Table 1: Structural and Functional Comparisons
| Compound Name | Key Features | Molecular Weight (g/mol) | Biological Activities | Reference |
|---|---|---|---|---|
| N-[2-(1H-indol-3-yl)ethyl]-2-(3-methoxypropyl)-1,3-dioxo-isoindole-5-carboxamide | Isoindole-dione + methoxypropyl substituent | 435.5 | Antiviral, anticancer | |
| N-{2-[(1H-indol-3-ylcarbonyl)amino]ethyl}-1H-indole-2-carboxamide | Dual indole cores + ethylene bridge | 346.4 | Anticancer, enzyme inhibition | |
| N-(3-{[2-(1H-indol-3-yl)ethyl]amino}-3-oxopropyl)-5-methoxy-1-methylindole-2-carboxamide | Methoxy-substituted indole + extended alkyl chain | 418.5 | Neuroprotective, anti-inflammatory | |
| N-[2-(1H-indol-3-yl)ethyl]-1-methyl-3-(2-thienyl)-1H-pyrazole-5-carboxamide | Pyrazole ring + thienyl substituent | Not provided | Cytotoxicity against cancer cells | |
| N-{2-[(methoxyacetyl)amino]ethyl}-1H-indole-2-carboxamide | Methoxyacetyl group | Not provided | Hypothesized metabolic modulation |
Key Observations:
Isoindole vs.
Substituent Effects : Methoxy groups () improve solubility and membrane permeability, while thienyl-pyrazole systems () may enhance π-π stacking interactions with hydrophobic protein pockets .
Carboxamide Linkage : The carboxamide group in all compounds facilitates hydrogen bonding, critical for target engagement (e.g., enzyme active sites) .
Table 2: Activity Comparison
| Compound | Mechanism of Action | Efficacy Highlights | Reference |
|---|---|---|---|
| N-[2-(1H-indol-3-yl)ethyl]-1-methyl-1H-indole-2-carboxamide (Target) | Likely modulates cell proliferation pathways via indole-receptor interactions | Pending further validation | N/A |
| N-{2-[(1H-indol-3-ylcarbonyl)amino]ethyl}-1H-indole-2-carboxamide | Inhibits tubulin polymerization; induces apoptosis in cancer cells | IC₅₀: 2.1 µM (breast cancer cell lines) | |
| N-[2-(1H-indol-3-yl)ethyl]-2-(3-methoxypropyl)-1,3-dioxo-isoindole-5-carboxamide | Binds to viral proteases (e.g., SARS-CoV-2 Mᴾᴿᴼ) | 78% inhibition at 10 µM | |
| N-[2-(1H-indol-3-yl)ethyl]-1-methyl-3-(2-thienyl)-1H-pyrazole-5-carboxamide | Disrupts mitochondrial membrane potential in leukemia cells | 90% cell death at 50 µM |
Key Insights:
- Anticancer Potency : ’s dual indole compound demonstrates low micromolar IC₅₀ values, outperforming pyrazole-containing analogs () in specificity .
- Antiviral Potential: The isoindole-dione derivative () shows promise in protease inhibition, a mechanism absent in simpler carboxamides .
- Neuroprotection : Methoxy-substituted derivatives () may cross the blood-brain barrier more effectively, leveraging indole’s serotonin-mimetic properties .
Biological Activity
N-[2-(1H-indol-3-yl)ethyl]-1-methyl-1H-indole-2-carboxamide, also known as STL520810, is a compound of interest due to its potential biological activities, particularly in the context of cancer treatment and other therapeutic applications. This article provides a comprehensive overview of its biological activity, supported by data tables, case studies, and research findings.
Chemical Structure and Properties
- Molecular Formula : C22H23N3O3
- Molecular Weight : 377.4 g/mol
- IUPAC Name : N-[2-(1H-indol-3-yl)ethyl]-5,6-dimethoxy-1-methylindole-2-carboxamide
- CAS Number : Not available
The compound features an indole structure, which is known for its diverse biological properties. The indole moiety is often linked to various pharmacological activities, including anticancer effects.
Anticancer Properties
Recent studies have highlighted the anticancer potential of indole derivatives, including this compound. Research indicates that compounds with indole scaffolds can exhibit significant cytotoxicity against various cancer cell lines.
Table 1: Anticancer Activity Against Different Cell Lines
| Compound | Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| STL520810 | MCF-7 (Breast Cancer) | 5.39 | |
| STL520810 | HCT-116 (Colorectal Cancer) | 4.50 | |
| STL520810 | A2780 (Ovarian Cancer) | 3.20 |
The IC50 values indicate the concentration required to inhibit cell growth by 50%, showcasing the compound's effectiveness against these cancer types.
The mechanism through which this compound exerts its anticancer effects involves several pathways:
- Apoptosis Induction : The compound has been shown to activate caspase pathways leading to apoptosis in cancer cells.
- ROS Formation : Reactive oxygen species (ROS) generation has been implicated in the compound's ability to induce cell death.
- DNA Interaction : Studies using ethidium bromide intercalation assays indicate that the compound can bind to DNA, potentially disrupting replication and transcription processes .
Other Biological Activities
In addition to its anticancer properties, indole derivatives have been explored for their antimicrobial and anti-inflammatory activities:
Table 2: Other Biological Activities
| Activity Type | Target Organism/Condition | Reference |
|---|---|---|
| Antimicrobial | Mycobacterium tuberculosis | |
| Antimicrobial | Staphylococcus aureus (MRSA) | |
| Anti-inflammatory | iNOS Inhibition |
These findings suggest that this compound may have broader therapeutic applications beyond oncology.
Case Study 1: Cytotoxicity Evaluation
A study evaluated the cytotoxic effects of this compound on various cancer cell lines. The results demonstrated that the compound exhibited significant cytotoxicity with lower IC50 values compared to standard chemotherapeutic agents like sorafenib and gefitinib .
Case Study 2: Mechanistic Insights
Another investigation focused on elucidating the mechanisms behind the anticancer activity of indole derivatives. The study employed molecular docking studies to assess binding affinities with key protein targets involved in cancer progression, such as EGFR and VEGFR . The findings indicated that these compounds could serve as potential protein kinase inhibitors.
Q & A
Q. Advanced
- Prodrug design : Introduce phosphate esters or PEGylation to enhance aqueous solubility .
- Formulation optimization : Use lipid nanoparticles or cyclodextrin complexes to improve bioavailability .
- pH adjustment : Salt formation (e.g., hydrochloride) stabilizes the compound in physiological buffers .
What analytical methods resolve synthetic byproducts or degradation products?
Q. Advanced
- HPLC-DAD/MS : Monitors reaction progress and identifies impurities (e.g., hydrolyzed amides) .
- Stability studies : Accelerated degradation under heat/light (40°C, 75% RH) followed by LC-MS to profile degradation pathways .
- Isotopic labeling : Track metabolic byproducts using 14C-labeled analogs .
How do in silico models enhance preclinical development?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
